(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide
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Overview
Description
(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide is a complex organic compound with a unique structure that includes a thiophene ring and a dimethyl-octadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide typically involves multiple steps, starting with the preparation of the thiophene ring and the subsequent attachment of the dimethyl-octadienyl side chain. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield thiols or thioethers.
Scientific Research Applications
(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Biological Activity
(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide (CAS No. 94987-60-7) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to α-farnesene, which is known for its role as an alarm pheromone in termites and as a food attractant for various pests. Understanding the biological activity of this thiophene derivative is essential for exploring its applications in pest management and potential therapeutic uses.
- Molecular Formula : C15H24O2S
- Molecular Weight : 268.41 g/mol
Biological Activities
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that related compounds possess inhibitory effects against various bacterial strains. For example, methyl derivatives of similar structures demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
Antitumor Activity
Thiophene compounds have been investigated for their antitumor potential:
- Cell Line Studies : The MTT assay demonstrated that certain thiophene derivatives exhibited cytotoxic effects against tumor cell lines, suggesting potential for development as chemotherapeutic agents .
Antioxidant Activity
Thiophenes are also recognized for their antioxidant properties:
- Mechanisms of Action : These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress .
Table 1: Summary of Biological Activities of Thiophenes
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibition of Staphylococcus epidermidis | |
Antitumor | Cytotoxicity against cancer cell lines | |
Antioxidant | Free radical scavenging and lipid protection |
Research Insights
- Antimicrobial Studies : In a study focusing on the antimicrobial properties of thiophenes, the compound demonstrated effective inhibition against pathogenic bacteria, reinforcing its potential use in developing new antimicrobial agents .
- Antitumor Efficacy : Another study highlighted the cytotoxic effects of thiophene derivatives on various cancer cell lines through MTT assays, suggesting that these compounds may induce apoptosis in malignant cells .
- Antioxidant Mechanisms : The antioxidant activity was assessed through various biochemical assays showing significant radical scavenging abilities, indicating a protective role against oxidative damage in cells .
Properties
Molecular Formula |
C15H24O2S |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C15H24O2S/c1-12(2)6-5-7-13(3)8-9-15-14(4)10-11-18(15,16)17/h6,8,10,15H,5,7,9,11H2,1-4H3/b13-8+ |
InChI Key |
RONBRCFGNCVGHQ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CCS(=O)(=O)C1C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=CCS(=O)(=O)C1CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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